molecular formula C9H14BrFO2 B13042758 8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane

8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane

Cat. No.: B13042758
M. Wt: 253.11 g/mol
InChI Key: WGZKOHMBLNAPLD-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[45]decane is a chemical compound with the molecular formula C9H15BrFO2 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a bromomethyl and a fluoro group attached to a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable spirocyclic precursor using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The fluorination step can be achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The fluoro group can participate in addition reactions with suitable reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and in the study of reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluoro group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane: Lacks the fluoro group, which may result in different reactivity and biological activity.

    8-(Chloromethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties.

    8-(Bromomethyl)-8-methyl-1,4-dioxaspiro[4.5]decane:

Uniqueness

The presence of both bromomethyl and fluoro groups in 8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane imparts unique chemical properties, making it distinct from other similar compounds. These functional groups enable a wide range of chemical reactions and interactions, enhancing its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C9H14BrFO2

Molecular Weight

253.11 g/mol

IUPAC Name

8-(bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C9H14BrFO2/c10-7-8(11)1-3-9(4-2-8)12-5-6-13-9/h1-7H2

InChI Key

WGZKOHMBLNAPLD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CBr)F)OCCO2

Origin of Product

United States

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